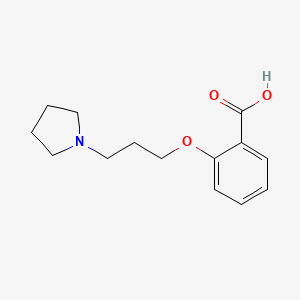

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

Description

Historical Context of Benzoic Acid and Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Chemical Biology

The foundational structures of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid, namely benzoic acid and pyrrolidine, each possess a deep-rooted history in chemical sciences. Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century through the dry distillation of gum benzoin (B196080). wikipedia.orgnewworldencyclopedia.orgwikiwand.comredox.com Early pioneers like Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596) were instrumental in its initial discovery. wikipedia.orgwikiwand.comredox.com However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler determined its chemical structure. newworldencyclopedia.orgua.edu In 1875, its utility expanded beyond a synthetic precursor when Salkowski discovered its antifungal properties. wikipedia.orgnewworldencyclopedia.org

Concurrently, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has been recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its prevalence in a vast array of natural products, including many alkaloids, and its central role in the structure of the amino acid proline. nih.gov The unique structural and electronic properties of the pyrrolidine ring allow it to serve as a versatile building block in the design of novel therapeutic agents, contributing to the development of drugs across numerous disease areas. nih.govidosi.org

Table 1: Key Historical Milestones

| Year | Milestone | Significance |

|---|---|---|

| 1556 | First description of the dry distillation of gum benzoin by Nostradamus. wikipedia.orgredox.com | Marks the initial discovery of benzoic acid. |

| 1832 | Liebig and Wöhler determine the structure of benzoic acid. newworldencyclopedia.orgua.edu | Established the chemical foundation for aromatic carboxylic acids. |

| 1875 | Salkowski discovers the antifungal properties of benzoic acid. wikipedia.orgnewworldencyclopedia.org | Expanded its application into preservation and medicine. |

| 1948 | First total synthesis of Penicillin V. nih.gov | Highlighted the importance of nitrogen heterocycles in antibiotic development. |

| 2000s | Rise of organocatalysis featuring proline and pyrrolidine derivatives. mdpi.com | Showcased the utility of the pyrrolidine scaffold in facilitating complex stereoselective reactions. |

The methods for producing benzoic acid and its derivatives have evolved significantly over the centuries. The earliest preparations relied on the sublimation from natural resins like gum benzoin. newworldencyclopedia.org The first industrial-scale synthesis involved the hydrolysis of benzotrichloride, a process that often resulted in chlorinated byproducts. wikipedia.orgnewworldencyclopedia.org

Modern synthetic chemistry has largely replaced these older methods with more efficient and environmentally benign processes. The predominant industrial method today is the partial oxidation of toluene (B28343) using oxygen, a reaction catalyzed by cobalt or manganese naphthenates. wikipedia.orgnewworldencyclopedia.orgredox.com This process is favored due to its high yield and the use of inexpensive starting materials. newworldencyclopedia.org In the laboratory, benzoic acid derivatives are synthesized through a variety of reactions, including the oxidation of alkylbenzenes, hydrolysis of nitriles or amides, and the carbonation of Grignard reagents. wikipedia.org Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution, allowing for the introduction of various substituents. nih.gov

Table 2: Comparison of Benzoic Acid Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Dry Distillation of Gum Benzoin | The original method involving heating the natural resin. wikiwand.comredox.com | Natural source, historically significant. | Low yield, not scalable for industrial purposes. |

| Hydrolysis of Benzotrichloride | An early industrial process using calcium hydroxide (B78521) and iron catalysts. wikipedia.orgnewworldencyclopedia.org | Provided a synthetic route from coal tar derivatives. | Product contaminated with chlorinated byproducts. wikipedia.orgnewworldencyclopedia.org |

| Oxidation of Toluene | Modern industrial method using air and metal catalysts. wikipedia.orgredox.com | High yield, low cost, environmentally favorable. newworldencyclopedia.org | Requires specific catalytic systems and conditions. |

| Laboratory Syntheses | Includes oxidation of benzyl (B1604629) alcohol or benzaldehyde, or hydrolysis of benzonitrile. wikipedia.orgncert.nic.in | Versatile, useful for pedagogical purposes and small-scale synthesis. | Often involves stoichiometric reagents, may not be cost-effective for large scale. |

The synthesis of pyrrolidine-containing molecules is a dynamic area of organic chemistry, driven by the scaffold's importance in pharmaceuticals. nih.govnih.gov Synthetic strategies are generally categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors. mdpi.com

Chiral pool synthesis, which utilizes readily available, optically pure starting materials like the amino acids L-proline and L-hydroxyproline, is a common and effective strategy. mdpi.comresearchgate.net This approach allows for the stereocontrolled synthesis of complex pyrrolidine derivatives. nih.gov More recent advancements focus on stereoselective methods for constructing the ring itself. These include transition-metal-catalyzed cyclization reactions, organocatalytic asymmetric reactions, and 1,3-dipolar cycloadditions. researchgate.net These modern techniques provide access to a wide diversity of substituted pyrrolidines with high levels of stereochemical control, which is crucial for optimizing interactions with biological targets. mdpi.comnih.gov

Chemical Significance of Ether-Linked Aromatic Carboxylic Acid Derivatives

The incorporation of an ether linkage to connect an aromatic carboxylic acid with another functional moiety, such as the pyrrolidine ring in this compound, is a deliberate and common strategy in drug design. researchgate.net The ether bond offers several advantages. It is generally stable to metabolic degradation and provides a flexible spacer that can orient the connected fragments in an optimal geometry for binding to a biological target. ashp.org

From a physicochemical standpoint, the ether linkage and the associated alkyl chain can modulate the molecule's properties, such as lipophilicity (LogP) and aqueous solubility. acs.orgmdpi.com The aromatic carboxylic acid group itself is a key pharmacophoric feature. ashp.org It is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine or lysine) or other hydrogen bond donors within a protein's active site. ashp.org This combination of a flexible, property-modulating linker and a potent binding group makes ether-linked aromatic carboxylic acids a versatile and valuable class of compounds in medicinal chemistry. researchgate.netnih.gov

Current Research Trajectories Involving this compound and Analogues

While specific, publicly available research on this compound (A-154668) is limited, the investigation of its structural analogues provides significant insight into its potential applications. Research on molecules that combine a benzoic acid moiety with a nitrogen-containing heterocycle via a linker is an active field, with studies exploring their utility as antimicrobial, anti-inflammatory, and anticancer agents. nih.govsphinxsai.comscispace.compreprints.orgresearchgate.net

The structural components of A-154668 suggest that it is likely being investigated for its potential to modulate specific biological targets where the combination of an anionic carboxylate and a basic nitrogen center is favorable for binding. For instance, many G-protein coupled receptors (GPCRs) and enzymes recognize ligands with these features. The pyrrolidine moiety can engage in van der Waals or hydrophobic interactions, while the benzoic acid provides a key anchoring point through ionic or hydrogen bonding. ashp.org

Research into related heterocyclic derivatives of benzoic acid has identified compounds with potent biological activities. preprints.orgresearchgate.net For example, various synthetic derivatives are being explored for their anticancer properties by targeting specific cellular pathways. preprints.orgresearchgate.net Other studies focus on pyrrolidine derivatives as potential treatments for neurological disorders or infectious diseases. ekb.egresearchgate.net The research trajectory for A-154668 and its analogues is therefore likely centered on synthesizing libraries of related compounds and screening them for activity against a range of biological targets, aiming to identify new lead compounds for drug discovery programs. nih.govsphinxsai.com

Table 3: Representative Analogues and Their Research Areas

| Compound Class | Key Structural Features | Area of Research |

|---|---|---|

| Pyrrolidine-Substituted Benzoic Acids | Pyrrolidine ring directly or indirectly attached to a benzoic acid core. sphinxsai.comscispace.com | Antimicrobial, Anti-inflammatory. nih.govsphinxsai.com |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | Benzoic acid linked to another aromatic ring via an ether. preprints.org | Anticancer activity against various cell lines. preprints.org |

| 2-Acylbenzoic Acid Derivatives | Benzoic acid with a carbonyl-containing side chain. researchgate.net | Synthesis of diverse bioactive heterocycles (phthalides, isoindolines). researchgate.net |

| 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid derivatives | Benzoic acid functionalized with a complex oxadiazolone heterocycle. researchgate.net | Antihypertensive agents (analogues of Azilsartan). researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-pyrrolidin-1-ylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-6-1-2-7-13(12)18-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXLDLNBGHLXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Pyrrolidin 1 Yl Propoxy Benzoic Acid

Retrosynthetic Analysis of the 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid Scaffold

A retrosynthetic analysis of this compound suggests a primary disconnection at the ether linkage, a common strategy for molecules of this class. This bond can be retrosynthetically cleaved via a Williamson ether synthesis approach. This leads to two key synthons: a salicylic (B10762653) acid derivative (or a protected form like an ester) and a 3-pyrrolidin-1-yl-propyl halide.

Further disconnection of the 3-pyrrolidin-1-yl-propyl halide at the C-N bond points to pyrrolidine (B122466) and a 1,3-dihalopropane as the initial starting materials. This multi-step synthetic strategy allows for a convergent approach where the key fragments are prepared separately and then combined in the final steps.

Direct Synthesis Approaches

The direct synthesis of this compound is primarily achieved through a sequence of reactions that build the molecule in a stepwise fashion.

Formation of the Benzoic Acid Moiety

The benzoic acid moiety is typically derived from readily available salicylic acid or its esters, such as methyl salicylate (B1505791). These starting materials provide the necessary ortho-substituted aromatic core. In many synthetic sequences, the carboxylic acid group of salicylic acid is protected as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions during the subsequent alkylation step. This ester group can then be hydrolyzed in the final step to yield the desired benzoic acid.

Ether Linkage Formation via O-Alkylation Strategies

The formation of the ether linkage is a critical step in the synthesis and is most commonly accomplished through the Williamson ether synthesis. wikipedia.org This reaction involves the O-alkylation of a salicylate with a suitable alkylating agent. mdpi.com The phenolic hydroxyl group of the salicylic acid derivative is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. wikipedia.orgmasterorganicchemistry.com

A typical procedure involves reacting methyl salicylate with 1-(3-chloropropyl)pyrrolidine (B1588886) or 1-(3-bromopropyl)pyrrolidine (B37976) in the presence of a base. The choice of base and solvent is crucial for the success of this reaction. numberanalytics.com Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in polar aprotic solvents like dimethylformamide (DMF) or acetone. mdpi.comnumberanalytics.com The reaction is typically heated to facilitate the SN2 displacement.

Table 1: Reaction Conditions for Williamson Ether Synthesis

| Salicylate Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Methyl Salicylate | 1-(3-chloropropyl)pyrrolidine | K2CO3 | DMF | 80-100 |

| Ethyl Salicylate | 1-(3-bromopropyl)pyrrolidine | NaH | THF | 60-80 |

Pyrrolidine Ring Introduction and Functionalization

The pyrrolidine ring is introduced as part of the alkylating agent, typically 1-(3-halopropyl)pyrrolidine. The synthesis of this key intermediate is a crucial preceding step. This can be achieved by the N-alkylation of pyrrolidine with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. wikipedia.org The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of dihalide is strategic; the bromine atom is more reactive and will preferentially be displaced by the pyrrolidine nucleophile, leaving the chloro group for the subsequent ether synthesis.

Alternatively, functionalized pyrrolidine precursors can be utilized. For instance, proline derivatives can serve as starting materials for the synthesis of more complex pyrrolidine-containing fragments. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product. For the Williamson ether synthesis step, several factors can be fine-tuned. The use of phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial, especially in biphasic systems, by facilitating the transfer of the phenoxide ion into the organic phase. whiterose.ac.ukphasetransfer.com This can lead to milder reaction conditions and improved yields.

The choice of leaving group on the propyl chain also affects the reaction rate, with iodide being the most reactive, followed by bromide and then chloride. While 1-(3-iodopropyl)pyrrolidine (B13566665) would be the most reactive alkylating agent, it is also less stable and more expensive, making the bromo or chloro derivatives a more practical choice for large-scale synthesis.

Microwave-assisted synthesis has also been shown to accelerate Williamson ether synthesis, often leading to shorter reaction times and higher yields compared to conventional heating methods. wikipedia.org

Table 2: Comparison of Reaction Conditions and Yields

| Method | Base | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Conventional Heating | K2CO3 | None | DMF | 12 | 75 |

| Phase-Transfer Catalysis | NaOH | TBAB | Toluene (B28343)/Water | 8 | 85 |

Synthesis of Key Precursors and Intermediates

The primary precursor that requires a dedicated synthetic step is 1-(3-halopropyl)pyrrolidine. A common method for its preparation involves the reaction of pyrrolidine with an excess of a 1,3-dihaloalkane, such as 1-bromo-3-chloropropane. The use of an excess of the dihaloalkane helps to minimize the formation of the bis-alkylated product. The reaction is typically performed in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) in the presence of a base like potassium carbonate to scavenge the HBr formed.

Another important intermediate is the protected salicylic acid, most commonly methyl salicylate, which is commercially available. If starting from salicylic acid, esterification can be readily achieved by reacting it with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid.

Preparation of Substituted Benzoic Acid Precursors (e.g., 2-hydroxybenzoic acid derivatives)

The foundational precursor for the synthesis is typically a 2-hydroxybenzoic acid derivative. The hydroxyl group serves as the nucleophile for the subsequent etherification reaction. The preparation of these precursors can be achieved through various established organic chemistry methods.

One common method is the alkaline hydrolysis of the corresponding ester, such as methyl 2-hydroxybenzoate (oil of wintergreen). This reaction is a standard saponification where an ester is treated with a strong base like sodium hydroxide (B78521), followed by acidification with a strong acid to yield the carboxylic acid. rsc.org Industrially, 2-hydroxybenzoic acid (salicylic acid) is manufactured from sodium phenolate (B1203915) and carbon dioxide at high temperatures and pressures. rsc.org

For more complex substituted benzoic acids, oxidative transformations are employed. For example, substituted benzyl (B1604629) alcohols can be oxidized to their corresponding benzoic acids. researchgate.net A variety of oxidizing agents and catalytic systems can be used for this purpose. One approach involves using tertiary butyl hydroperoxide (TBHP) with a ferric chloride catalyst and oxone under solvent-free conditions. researchgate.net Another strategy involves the catalytic oxidation of methylarenes (toluenes) with air, using a catalytic system based on cobalt acetate, to produce benzoic acids. researchgate.net

The table below summarizes common methods for preparing key benzoic acid precursors.

| Precursor Name | Starting Material(s) | Key Reagents | Method |

| 2-Hydroxybenzoic acid | Methyl 2-hydroxybenzoate | 1. NaOH (aq) 2. HCl (aq) | Alkaline Hydrolysis rsc.org |

| Substituted Benzoic Acids | Substituted Benzyl Alcohols | TBHP, FeCl₃, Oxone | Oxidation researchgate.net |

| Substituted Benzoic Acids | Substituted Toluenes | Co(OAc)₂, NaBr, Air | Catalytic Oxidation researchgate.net |

| Ethers of Hydroxybenzoic Acids | Hydroxybenzoic Acid, Alkyl Halide | NaOH | Williamson Ether Synthesis google.com |

These methods provide a versatile toolkit for accessing a range of substituted 2-hydroxybenzoic acid precursors, which are essential for the subsequent etherification step in the synthesis of the target molecule.

Synthesis of Pyrrolidine-Bearing Propyl Chains (e.g., 3-pyrrolidin-1-yl-propan-1-ol)

The synthesis of the pyrrolidine-bearing side chain, specifically 3-pyrrolidin-1-yl-propan-1-ol, is another crucial step. This component provides the alkylating agent for the ether synthesis. The most common strategies involve the N-alkylation of pyrrolidine.

Pyrrolidine itself, or its derivatives, can be synthesized from various acyclic precursors. nih.govresearchgate.net A one-pot synthesis can be achieved through the cyclocondensation of alkyl dihalides (e.g., 1,4-dibromobutane) with primary amines under microwave irradiation in an aqueous medium. organic-chemistry.org

Once pyrrolidine is obtained, it can be reacted with a suitable three-carbon electrophile to form the desired propyl chain. A common method is the reaction of pyrrolidine with a 3-halopropanol, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol. This reaction is a nucleophilic substitution where the secondary amine of the pyrrolidine ring attacks the carbon atom bearing the halogen, displacing the halide ion.

An alternative approach involves the reaction of pyrrolidine with an epoxide, such as propylene (B89431) oxide, followed by further functional group manipulations. However, for the specific target of 3-pyrrolidin-1-yl-propan-1-ol, direct alkylation is more straightforward. The synthesis of N-substituted amines is a well-established field, with methods extending to the condensation of dialkanol amines with alkyl amines at high temperatures in the presence of catalysts. google.com

The general scheme for the synthesis of the pyrrolidine-bearing propyl chain is outlined below.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Pyrrolidine | 3-Chloropropan-1-ol | 3-Pyrrolidin-1-yl-propan-1-ol | Nucleophilic Alkylation |

| 1,4-Dihalobutane | Primary Amine | N-Substituted Pyrrolidine | Cyclocondensation organic-chemistry.org |

This side chain, containing a terminal hydroxyl group, is then typically activated (e.g., converted to a halide or sulfonate ester) before reacting with the benzoic acid precursor.

Catalytic Methods in this compound Synthesis

The central step in forming this compound is the Williamson ether synthesis, which creates the ether linkage between the 2-hydroxybenzoic acid precursor and the 3-pyrrolidin-1-yl-propyl side chain. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of a leaving group on the propyl chain by the deprotonated hydroxyl group (phenoxide) of the benzoic acid. byjus.com While the classical Williamson synthesis can be performed with stoichiometric amounts of a strong base, catalytic methods offer advantages in terms of efficiency, milder conditions, and sustainability. researchgate.net

Several catalytic strategies can be applied:

Phase Transfer Catalysis (PTC) : This technique is highly effective when dealing with reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion into the organic phase, enhancing reaction rates and yields. numberanalytics.com

Crown Ethers : The addition of crown ethers can enhance the nucleophilicity of the alkoxide by complexing with the counter-ion (e.g., Na⁺ or K⁺). This "naked" alkoxide is more reactive, leading to faster reaction rates. numberanalytics.com

High-Temperature Catalytic Williamson Ether Synthesis (CWES) : This method allows the use of weaker alkylating agents, such as alcohols, by operating at high temperatures (above 300 °C). researchgate.netacs.org While potentially harsh for complex molecules, it represents a "greener" approach by avoiding the pre-formation of alkyl halides and reducing salt waste. researchgate.net

Surfactant-Assisted Synthesis : In aqueous media, surfactants can form micelles that create a pseudo-organic environment. This can bring the hydrophobic reactants together, increasing their local concentration and promoting the reaction. researchgate.net

Transition Metal Catalysis : Transition metals like copper or palladium can be used to facilitate the etherification, particularly in Ullmann-type couplings of alkoxides with aryl halides. numberanalytics.comresearchgate.net

The choice of catalyst and conditions depends on the specific substrates and desired reaction scale.

| Catalytic Method | Key Component(s) | Advantage(s) |

| Phase Transfer Catalysis (PTC) | Quaternary Ammonium Salts | Enhances reaction between different phases numberanalytics.com |

| Crown Ether Catalysis | Crown Ethers | Increases nucleophilicity of the alkoxide numberanalytics.com |

| High-Temperature CWES | Alkali Metal Benzoate | Allows use of weak alkylating agents like alcohols researchgate.netacs.org |

| Surfactant-Assisted Synthesis | Surfactants (e.g., CTAB) | Enables reaction in aqueous media researchgate.net |

Stereoselective Synthesis Considerations for Related Chiral Analogues

While this compound itself is achiral, analogues with stereocenters are of significant interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. mdpi.com This can be achieved by introducing chirality into either the pyrrolidine ring or the propoxy chain.

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. tcichemicals.com For instance, (S)- or (R)-proline and their derivatives like 4-hydroxyproline (B1632879) are common starting points for synthesizing chiral pyrrolidine-containing drugs. nih.gov Using chiral prolinol, derived from proline, as the starting material for the side-chain synthesis would directly lead to a chiral analogue. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed. This method is effective for controlling stereochemistry during alkylation or other bond-forming reactions.

Asymmetric Catalysis : A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. mdpi.com Chiral phase transfer catalysts or chiral transition metal complexes can be employed for the enantioselective formation of the ether linkage. ingentaconnect.com Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations, including those that can establish remote stereocenters. researchgate.netresearchgate.net

Optical Resolution : This method involves separating a racemic mixture into its individual enantiomers. This is often done by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization or chromatography. tcichemicals.com

These approaches allow for the synthesis of specific stereoisomers of related compounds, which is crucial for studying their structure-activity relationships.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For "2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid," the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the propoxy chain, and the protons of the pyrrolidine (B122466) ring.

The aromatic protons on the benzoic acid ring would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., doublets, triplets) would depend on the substitution pattern and the coupling between adjacent protons.

The protons of the 3-(pyrrolidin-1-yl)propoxy group would exhibit characteristic chemical shifts. The methylene protons of the propoxy chain (-O-CH₂-CH₂-CH₂-N-) are expected to show signals at varying chemical shifts. The protons of the methylene group attached to the oxygen atom (-O-CH₂-) would be the most deshielded within the chain, likely appearing around 4.0 ppm. The protons of the methylene group adjacent to the pyrrolidine nitrogen (-CH₂-N-) would also be deshielded, with a chemical shift typically in the range of 2.5-3.0 ppm. The central methylene group (-CH₂-) would likely resonate at a more intermediate chemical shift.

The protons of the pyrrolidine ring would also give rise to distinct signals. The protons on the carbons adjacent to the nitrogen atom are expected to be in a different chemical environment compared to the other methylene protons of the ring, leading to separate signals, typically in the range of 2.5-3.5 ppm for the former and 1.7-2.2 ppm for the latter.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| -O-CH₂- (propoxy) | ~4.0 | Triplet |

| -CH₂- (propoxy) | ~2.0 | Multiplet |

| -CH₂-N- (propoxy) | 2.5 - 3.0 | Triplet |

| -CH₂-N- (pyrrolidine) | 2.5 - 3.5 | Multiplet |

| -CH₂- (pyrrolidine) | 1.7 - 2.2 | Multiplet |

| -COOH | >10.0 | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically appearing in the range of 165-185 ppm. The aromatic carbons of the benzoic acid ring would resonate in the region of 110-160 ppm. The carbon atom to which the propoxy group is attached would have a chemical shift influenced by the electron-donating nature of the oxygen atom.

The carbons of the propoxy chain would show signals at characteristic chemical shifts. The carbon atom bonded to the oxygen (-O-CH₂-) would be the most deshielded of the aliphatic carbons, with a predicted chemical shift around 60-70 ppm. The other methylene carbons of the propoxy chain and the pyrrolidine ring would appear in the upfield region of the spectrum, typically between 20 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-COOH | 125 - 135 |

| -O-CH₂- (propoxy) | 60 - 70 |

| -CH₂- (propoxy) | 25 - 35 |

| -CH₂-N- (propoxy) | 50 - 60 |

| -CH₂-N- (pyrrolidine) | 50 - 60 |

| -CH₂- (pyrrolidine) | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in confirming the sequence of protons in the propoxy chain and within the pyrrolidine ring. For example, cross-peaks would be expected between the signals of the adjacent methylene groups of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying longer-range connectivities and piecing together the different fragments of the molecule. For instance, an HMBC experiment could show a correlation between the protons of the -O-CH₂- group and the aromatic carbon to which the propoxy group is attached, confirming the position of the substituent on the benzoic acid ring.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance or the concentration of a solution without the need for a calibration curve using a substance-specific standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. For "this compound," qNMR could be employed to accurately assess its purity by comparing the integral of a well-resolved proton signal of the compound to that of a known amount of an internal standard.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

Carboxylic Acid Group: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration.

Aromatic Ring: C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. C=C stretching vibrations within the aromatic ring would give rise to several bands in the region of 1450-1600 cm⁻¹.

Propoxy and Pyrrolidine Groups: C-H stretching vibrations of the aliphatic methylene groups in the propoxy chain and pyrrolidine ring would be observed in the 2850-2960 cm⁻¹ region. The C-O-C stretching vibration of the ether linkage would produce a strong band in the 1050-1250 cm⁻¹ range. C-N stretching vibrations of the tertiary amine in the pyrrolidine ring would be expected in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. For instance, the symmetric stretching of the aromatic ring would likely give a strong signal in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong | Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic CH₂ | C-H stretch | 2850 - 2960 | Strong | Strong |

| Ether | C-O-C stretch | 1050 - 1250 | Strong | Weak |

| Tertiary Amine | C-N stretch | 1000 - 1250 | Medium | Medium |

Conformational Insights from Spectroscopic Data

Spectroscopic methods are pivotal in elucidating the three-dimensional structure and conformational preferences of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's flexible structure, which is composed of a rigid benzoic acid ring connected to a flexible propoxy-pyrrolidine side chain.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons reveal the electronic environment and spatial relationship between adjacent atoms. For instance, the protons on the pyrrolidine ring and the propoxy chain would exhibit characteristic multiplets. The flexibility of the propoxy linker and the potential for different orientations of the pyrrolidine ring relative to the benzoic acid group can be inferred from these spectral details. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide direct evidence of through-space proximity between specific protons, offering definitive insights into the preferred spatial arrangement of the side chain with respect to the aromatic ring. Computational modeling is often used in conjunction with spectroscopic data to determine the lowest energy conformations of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound (molecular formula: C₁₄H₁₉NO₃), the exact mass of its protonated ion ([M+H]⁺) can be calculated and then compared to the experimentally measured value. This comparison serves as a powerful confirmation of the compound's identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 250.1438 Da |

| Observed Mass (Typical) | 250.1441 Da (example) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural components of the molecule by inducing fragmentation and analyzing the resulting product ions. In a typical MS/MS experiment, the protonated parent ion ([M+H]⁺ at m/z ≈ 250.14) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, characteristic fragmentation pathways can be predicted. A primary and highly probable fragmentation event is the neutral loss of the pyrrolidine moiety. wvu.eduresearchgate.net Another common pathway involves cleavage at the ether linkage.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (monoisotopic) |

|---|---|---|---|

| 250.14 | [C₁₀H₁₂O₃]⁺ | Pyrrolidine (C₄H₉N) | 180.08 |

| 250.14 | [C₄H₁₀N]⁺ | 2-propoxy-benzoic acid fragment | 72.08 |

Chromatographic Techniques

Chromatography is indispensable for the separation and purity assessment of this compound from reaction mixtures and potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. thaiscience.infonih.govceu.es A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The compound's retention time is influenced by its polarity and the specific conditions of the analysis. By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative assessment of purity can be achieved.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). thaiscience.infoceu.es |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the benzoic acid chromophore (e.g., 230-254 nm). nih.gov |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure

While specific crystallographic data for this compound is not publicly available, the principles of the technique can be illustrated by examining the crystal structure of a related pyrrolidine derivative. For instance, the analysis of a similar organic molecule would involve growing a single crystal of high quality, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Key parameters obtained from an XRD analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice. This information allows for the detailed visualization of the molecule's solid-state conformation, including intramolecular and intermolecular interactions such as hydrogen bonding.

Illustrative Crystallographic Data for a Related Pyrrolidine Compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5384 (14) |

| b (Å) | 7.5309 (17) |

| c (Å) | 10.405 (2) |

| α (°) | 93.009 (3) |

| β (°) | 101.247 (2) |

| γ (°) | 90.410 (3) |

| Volume (ų) | 501.74 (19) |

Note: The data presented is for a representative pyrrolidine derivative and serves to illustrate the type of information obtained from an X-ray diffraction study.

Hyphenated Analytical Methodologies (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of chemical compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) offer high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The compound would first be separated from any impurities on a liquid chromatography column based on its physicochemical properties. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides both retention time data from the LC and mass spectral data from the MS, allowing for confident identification and quantification. For benzoic acid derivatives, LC-MS/MS methods are often developed for sensitive and simultaneous determination. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, typically used for volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility. In GC-MS, the sample is vaporized and separated in a gas chromatography column. The separated components then enter the mass spectrometer for detection. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. For the related compound 3-(Pyrrolidin-1-yl)benzoic acid, GC-MS data is available in public databases. nih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) directly couples the separation power of HPLC with the structure-elucidating capability of NMR. This technique allows for the unambiguous identification of components in a mixture without the need for isolation. After separation on the HPLC column, the eluent flows through a specialized NMR probe, and NMR spectra of the analytes are acquired in real-time. This would provide detailed structural information for this compound and any related impurities.

Illustrative Analytical Data for Benzoic Acid Derivatives

| Technique | Analyte | Key Findings |

| LC-MS/MS | Benzoic Acid Derivatives | Development of methods for simultaneous determination in various matrices; Multiple Reaction Monitoring (MRM) in negative ionization mode is common. nih.gov |

| GC-MS | 3-(Pyrrolidin-1-yl)benzoic acid | NIST library data available with characteristic mass-to-charge ratio peaks for the main library. nih.gov |

No Publicly Available Computational and Theoretical Data for this compound

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that there are no specific publicly available computational and theoretical studies for the chemical compound This compound . Consequently, it is not possible to provide the detailed analysis and data tables requested in the article outline.

The search for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, as well as high-accuracy Ab Initio methods, yielded no results for this specific molecule. Similarly, no published research could be found pertaining to the theoretical prediction and validation of its spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts, simulated infrared and Raman spectra, or UV-Vis absorption spectra.

While the individual components of the molecule, namely the pyrrolidine ring and the benzoic acid moiety, are well-documented in computational chemistry literature, the specific linkage and resulting compound "this compound" does not appear to have been the subject of the detailed theoretical investigations required to fulfill the user's request. The generation of the requested article is therefore not feasible without access to primary research data that does not currently exist in the public domain.

Computational and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Data not available in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Data not available in the searched scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Data not available in the searched scientific literature.

Conformational Analysis and Potential Energy Surface Studies

Data not available in the searched scientific literature.

Hirshfeld Surface Analysis for Intermolecular Contacts in Crystal Structures

Data not available in the searched scientific literature.

Molecular Interactions and Binding Mechanisms

Ligand-Target Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a target protein's active site. researchgate.net This method evaluates the spatial and energetic compatibility between the ligand and the receptor, providing insights into the binding mode and affinity. researchgate.net For 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid, docking simulations can identify key amino acid residues involved in its binding and estimate the strength of the interaction. Virtual screening campaigns often employ docking to identify promising lead compounds from large chemical libraries. nih.gov

The prediction of binding poses and affinities involves two primary components: a sampling algorithm to generate various ligand conformations and orientations within the binding site, and a scoring function to evaluate and rank these poses. researchgate.net

Sampling Algorithms: These algorithms explore the conformational space of the ligand and its possible orientations relative to the protein. Common approaches include rigid-receptor docking, where the protein is held fixed, and flexible-receptor or induced-fit docking, which allows for conformational changes in the protein's side chains upon ligand binding. The choice of algorithm depends on the desired balance between computational cost and accuracy. columbia.edu

Scoring Functions: After generating potential poses, a scoring function estimates the binding free energy for each pose. There are three main types of scoring functions: force-field-based, empirical, and knowledge-based. semanticscholar.org

Force-Field-Based Scoring: These functions use classical molecular mechanics force fields to calculate the sum of non-covalent interaction energies, including van der Waals and electrostatic interactions. arxiv.org

Empirical Scoring: These functions use regression analysis on a set of known protein-ligand complexes with experimentally determined binding affinities to derive a scoring equation based on various energy terms like hydrogen bonds, ionic interactions, and hydrophobic effects.

Knowledge-Based Scoring: These functions are derived from statistical potentials obtained from a large database of experimentally determined protein-ligand structures. They assess the frequency of specific atom-pair contacts at different distances.

The binding affinity of this compound would be predicted by ranking the generated poses according to their calculated scores, with the lowest energy score typically representing the most likely binding mode. nih.gov

| Methodology | Description | Key Advantage | Key Limitation |

|---|---|---|---|

| Rigid-Receptor Docking | The protein target is treated as a rigid structure while the ligand is flexible. | Computationally fast, suitable for high-throughput screening. | Does not account for protein flexibility upon ligand binding, potentially leading to inaccuracies. |

| Flexible-Receptor Docking | Allows for flexibility in selected amino acid side chains within the binding site. | Provides a more realistic model of the binding event. | More computationally intensive than rigid docking. |

| Induced-Fit Docking (IFD) | Models significant conformational changes in both the ligand and the protein backbone upon binding. | Highest accuracy in predicting binding poses when significant protein rearrangement occurs. | Computationally very expensive, not suitable for large-scale screening. |

The reliability of docking simulations is highly dependent on the chosen protocol and scoring function. Therefore, validation is a critical step to ensure the accuracy of the predictions. nih.gov A common validation method is to re-dock a co-crystallized ligand into its known binding site and measure the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. nih.gov An RMSD value below 2.0 Å is generally considered a successful prediction. nih.gov

Another validation approach is the use of enrichment studies, where a set of known active compounds is seeded into a larger library of inactive "decoy" molecules. nih.gov A successful docking protocol should rank the active compounds significantly higher than the decoys, resulting in a high enrichment factor in the top-scoring fraction of the library. nih.govnih.gov The performance can also be assessed using Receiver Operating Characteristic (ROC) curves. nih.gov For this compound, a validated protocol would provide confidence in the predicted binding mode and its interactions with the target. nih.gov

| Validation Metric | Docking Program | Scoring Function | Result | Interpretation |

|---|---|---|---|---|

| RMSD (Re-docking) | Glide | GlideScore | 1.25 Å | Successful reproduction of the native binding pose. |

| Enrichment Factor (at 1%) | Surflex | Surflex-Score | 15.2 | The protocol is 15.2 times more likely to identify an active compound than random selection in the top 1% of the ranked list. |

| Area Under ROC Curve (AUC) | GOLD | ChemScore | 0.85 | Good ability to distinguish between active and inactive compounds. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Site Fluctuations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes, flexibility, and the stability of interactions. nih.govmdpi.com For the this compound-target complex, MD simulations can reveal how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds), and the influence of solvent molecules on the binding process. mdpi.commdpi.com

The surrounding solvent, typically water, plays a critical role in molecular recognition and binding. aip.org MD simulations can model the solvent using either explicit or implicit models. cell.com

Explicit Solvent Models: These models treat individual solvent molecules (e.g., water) as discrete particles in the simulation. illinois.edu Models like TIP3P and SPC/E are commonly used all-atom representations of water. illinois.edu This approach is the most physically realistic as it can capture specific water-mediated interactions, but it is computationally very expensive due to the large number of atoms that must be simulated. cell.comillinois.edu

Implicit Solvent Models: These models represent the solvent as a continuous medium with properties like the dielectric constant, replacing the thousands of individual water molecules. nih.govmdpi.com The Generalized Born (GB) model is a popular example. cell.comnih.gov Implicit solvent simulations are computationally much faster and can accelerate the sampling of conformational space, making them useful for exploring large-scale conformational changes or for calculating binding free energies. cell.comnih.gov However, they cannot describe specific interactions involving individual water molecules, such as water bridges. mdpi.com

The choice between an explicit and implicit solvent model depends on the specific research question and available computational resources. illinois.edu

| Feature | Explicit Solvent Models (e.g., TIP3P) | Implicit Solvent Models (e.g., Generalized Born) |

|---|---|---|

| Representation | Individual, discrete water molecules. illinois.edu | Continuous medium representing the average effect of the solvent. mdpi.com |

| Accuracy | High; accurately models specific hydrogen bonds and water-mediated interactions. illinois.edu | Lower; approximates solvent effects, cannot model specific water bridges. mdpi.com |

| Computational Cost | Very high, due to the large number of atoms. cell.com | Low, significantly faster simulations. cell.com |

| Typical Use Case | Detailed analysis of binding site dynamics and specific solvent interactions. | Rapid conformational sampling, protein folding, and binding free energy estimations. nih.gov |

Analysis of Specific Intermolecular Forces in Binding

The stability of the ligand-target complex is determined by the sum of various non-covalent intermolecular forces. These include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Identifying and quantifying these interactions is essential for understanding the determinants of binding affinity and specificity.

Hydrogen bonds are highly directional and specific interactions that play a critical role in molecular recognition. They are formed between a hydrogen bond donor (an electronegative atom like oxygen or nitrogen bonded to a hydrogen) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons). The structure of this compound contains several potential hydrogen bond donors and acceptors:

Carboxylic Acid Group (-COOH): The hydroxyl (-OH) group can act as a strong hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Ether Oxygen (-O-): The oxygen atom in the propoxy chain can act as a hydrogen bond acceptor.

Pyrrolidine (B122466) Nitrogen (-N-): The tertiary amine nitrogen in the pyrrolidine ring can act as a hydrogen bond acceptor.

Analysis of docking poses and MD simulation trajectories can identify the specific amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamine) that form hydrogen bonds with this compound. The persistence of these hydrogen bonds throughout an MD simulation is often indicative of their importance for binding stability. In some crystal structures, benzoic acid derivatives have been shown to form extensive hydrogen-bonded networks. nih.govnih.gov

| Functional Group on Ligand | Role | Potential Protein Residue Partner (Example) |

|---|---|---|

| Carboxylic Acid (-OH) | Donor | Aspartate, Glutamate (side chain carbonyl) |

| Carboxylic Acid (C=O) | Acceptor | Arginine, Lysine, Serine (side chain amine/hydroxyl) |

| Ether Oxygen (-O-) | Acceptor | Serine, Threonine (side chain hydroxyl) |

| Pyrrolidine Nitrogen (-N-) | Acceptor | Tyrosine, Tryptophan (side chain hydroxyl/amine) |

Hydrophobic Interactions and Lipophilic Efficiency

Hydrophobic interactions are a significant driving force for ligand-protein binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment, thereby releasing ordered water molecules and increasing entropy. In this compound, the saturated five-membered pyrrolidine ring and the three-carbon propoxy chain are the primary contributors to its hydrophobic character. nih.govchemicalbook.com These aliphatic groups can favorably interact with hydrophobic pockets within a protein's binding site, which are typically lined with the side chains of nonpolar amino acids such as valine, leucine, and isoleucine.

LipE = pIC50 - logP

A higher LipE value is generally desirable, as it indicates that the compound achieves high potency without excessive lipophilicity. nih.gov For oral drugs, an optimal logP value is often considered to be between 2 and 3, and a LipE greater than 5 or 6 is often targeted for promising drug candidates. researchgate.net The modification of the benzoic acid scaffold can significantly impact its lipophilicity and, consequently, its biological activity. nih.govnih.gov

The following interactive table illustrates how modifications to a hypothetical series of analogs of this compound could affect lipophilicity and Lipophilic Efficiency.

| Compound | Modification | pIC50 | logP | Lipophilic Efficiency (LipE) |

| Parent | This compound | 7.5 | 2.8 | 4.7 |

| Analog 1 | Addition of a methyl group to the pyrrolidine ring | 7.7 | 3.3 | 4.4 |

| Analog 2 | Replacement of the propoxy chain with an ethoxy chain | 7.2 | 2.3 | 4.9 |

| Analog 3 | Addition of a chlorine atom to the benzoic acid ring | 8.1 | 3.5 | 4.6 |

| Analog 4 | Replacement of the pyrrolidine with a morpholine ring | 7.3 | 2.1 | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

π-Stacking and Cation-π Interactions

Aromatic rings are key structural motifs that can engage in several types of non-covalent interactions, including π-stacking and cation-π interactions, which are crucial for molecular recognition in biological systems. acs.orgresearchgate.net

Cation-π Interactions: This is a powerful non-covalent interaction between a cation and the electron-rich face of a π system. wikipedia.orgnih.gov The energy of a cation-π interaction can be comparable to or even stronger than that of salt bridges and hydrogen bonds, particularly in a non-polar environment. wikipedia.org The pyrrolidine nitrogen in this compound is basic (the pKa of the conjugate acid of pyrrolidine is ~11.3) and is likely to be protonated at physiological pH (7.4), forming a positively charged pyrrolidinium ion. wikipedia.org This cation can then interact favorably with the π-electron clouds of aromatic residues (phenylalanine, tyrosine, tryptophan) in a binding pocket. proteopedia.org The optimal geometry for this interaction places the cation directly over the center of the aromatic ring. wikipedia.org

Ligand Efficiency Metrics and Computational Design for Optimized Interactions

In modern drug discovery, the optimization of a lead compound involves more than just increasing its potency. It is essential to consider the "quality" of the molecule, ensuring that the gain in affinity is achieved efficiently with respect to its size and other physicochemical properties. Ligand efficiency metrics are widely used to guide this process. tandfonline.comdundee.ac.ukrgdscience.com

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC). wikipedia.org It normalizes binding affinity for molecular size and is calculated as:

LE = (1.4 * pIC50) / HAC

A higher LE value indicates that the molecule makes a more efficient use of its atoms to achieve binding. An LE value of 0.3 kcal/mol per heavy atom is often considered a good benchmark in early-stage drug discovery. rgdscience.com

Other useful metrics include the Binding Efficiency Index (BEI) , which relates potency to molecular weight (MW). rgdscience.com

BEI = pIC50 / (MW in kDa)

These metrics are valuable for comparing different chemical series and for prioritizing compounds for further development. tandfonline.comsemanticscholar.org

Computational design plays a pivotal role in optimizing these interactions. Structure-based drug design (SBDD) techniques, which utilize the three-dimensional structure of the target protein, can be employed to rationally design analogs of this compound with improved binding affinity and efficiency metrics. nih.govacs.org By visualizing the compound in the binding site, computational chemists can identify opportunities to:

Introduce functional groups that form additional hydrogen bonds or ionic interactions.

Modify hydrophobic moieties to better fill nonpolar pockets.

Optimize the geometry of aromatic rings to enhance π-stacking or cation-π interactions.

The following interactive table provides a hypothetical comparison of ligand efficiency metrics for a series of compounds.

| Compound | pIC50 | MW (Da) | HAC | LE | BEI | LipE |

| Parent | 7.5 | 249.3 | 18 | 0.58 | 30.1 | 4.7 |

| Analog A | 7.8 | 277.4 | 20 | 0.55 | 28.1 | 4.5 |

| Analog B | 8.2 | 293.3 | 21 | 0.55 | 28.0 | 5.1 |

| Analog C | 8.5 | 321.4 | 23 | 0.52 | 26.5 | 4.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies of 2 3 Pyrrolidin 1 Yl Propoxy Benzoic Acid Derivatives

Rational Design of Analogues for SAR Exploration

Systematic Modifications of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a crucial pharmacophore, often involved in key interactions with biological targets, such as forming hydrogen bonds via its carboxylic acid group. nih.gov Systematic modifications of this ring are a primary strategy in SAR studies to enhance potency, selectivity, and pharmacokinetic properties.

Research into various benzoic acid derivatives has shown that the nature and position of substituents on the aromatic ring significantly influence biological activity. icm.edu.pliomcworld.com Electron-donating groups (e.g., alkoxy, amino, alkylamino) and electron-withdrawing groups (e.g., halogens, nitro) can alter the electronic properties of the entire molecule. For instance, in some series of benzoic acid derivatives, placing electron-donating groups at the ortho or para positions relative to the carboxylic acid has been found to enhance activity, potentially by increasing the electron density of the carbonyl oxygen and strengthening target binding. pharmacy180.comyoutube.com Conversely, substitution at the meta-position can sometimes decrease activity. pharmacy180.com

The carboxylic acid group itself is a key anchoring point, often interacting with conserved arginine residues in target proteins. nih.gov Esterification of this group typically leads to a loss of activity, confirming its importance for binding. nih.gov Therefore, SAR exploration often involves replacing the carboxylic acid with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to modulate acidity and improve properties like cell permeability.

Table 1: Influence of Benzoic Acid Ring Substituents on Activity

| Position | Substituent Type | General Effect on Activity | Rationale |

| Ortho/Para | Electron-Donating (e.g., -OCH₃, -NH₂) | Often enhances activity. pharmacy180.com | Increases electron density on the carbonyl, potentially improving binding interactions. pharmacy180.comyoutube.com |

| Ortho/Para | Electron-Withdrawing (e.g., -Cl, -NO₂) | Variable; can increase activity by altering pKa or introducing new interactions. | Modifies the acidity of the carboxyl group and overall electronic profile. |

| Meta | Any | Often leads to decreased activity. pharmacy180.com | May disrupt optimal binding geometry or electronic distribution. |

| Any | Carboxylic Acid | Essential for activity. | Acts as a key hydrogen bonding anchor to the target protein. nih.gov |

Alterations in the Pyrrolidine (B122466) Ring and its Substituents

The nitrogen atom within the pyrrolidine ring confers basicity, which can be crucial for forming salt bridges with acidic residues in a target's binding pocket or for influencing pharmacokinetic properties like solubility and cell membrane permeability. The degree of basicity can be fine-tuned by introducing substituents onto the ring. nih.gov

Introducing substituents at various positions (C-2, C-3, C-4) of the pyrrolidine ring is a common strategy to probe the steric and electronic requirements of the binding site. unipa.itnih.gov For example, adding methyl groups or other small alkyl groups can prevent metabolic instability by sterically hindering enzymatic reactions. nih.gov In some cases, specific stereoisomers of substituted pyrrolidines show significantly higher activity, highlighting the importance of a precise three-dimensional fit with the target. nih.gov SAR studies on pyrrolidine derivatives have shown that even minor changes, such as shifting a methyl group from one position to another on a connected ring, can dramatically alter binding affinity. nih.gov

In a study on benzothiazole-propanamide derivatives, incorporating a pyrrolidine moiety was found to be a key factor for achieving inhibitory potency against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B). nih.gov Specifically, derivatives such as N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide demonstrated good inhibitory activity. nih.gov

Elucidation of the Role of the Propoxy Linker

The three-carbon propoxy chain acts as a linker, connecting the benzoic acid and pyrrolidine moieties. The role of such linkers is multifaceted; they control the spatial orientation and distance between the two terminal pharmacophores, influence molecular flexibility, and affect metabolic stability.

The length of the linker is often critical for optimal activity. A linker that is too short or too long may fail to position the terminal groups correctly for simultaneous engagement with their respective binding sites on the target protein. The three-carbon length of the propoxy chain provides a specific degree of separation and conformational flexibility. SAR studies often explore varying the linker length (e.g., ethoxy, butoxy) to determine the optimal distance for biological activity.

Flexibility is another key attribute. While a certain degree of flexibility is necessary for the molecule to adopt the correct binding conformation, excessive flexibility can be entropically unfavorable upon binding, thus reducing affinity. Strategies to constrain the linker's conformation, for example by introducing double bonds or incorporating it into a cyclic structure, can sometimes lead to more potent compounds. Furthermore, modifications to the linker, such as adding small alkyl groups, can hinder metabolic hydrolysis and increase the compound's duration of action. pharmacy180.comyoutube.com

Application of Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is an advanced medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govbhsai.org This approach is particularly valuable for moving away from a chemical series with undesirable properties (e.g., poor solubility, toxicity, or existing patents) while preserving the key pharmacophoric features required for target interaction. semanticscholar.org

For a molecule like 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid, scaffold hopping can be applied in several ways:

Replacing the Benzoic Acid Core: The benzoic acid scaffold could be replaced with other acidic, aromatic, or heteroaromatic rings that maintain the crucial carboxylate interaction. For example, bioisosteres like substituted thiophenes, pyrazoles, or triazoles could be explored. A successful scaffold hop was demonstrated in the development of DPP-4 inhibitors, where a uracil (B121893) scaffold was replaced with a xanthine (B1682287) scaffold, leading to a significant improvement in inhibitory activity. nih.gov

Replacing the Pyrrolidine Ring: The pyrrolidine moiety could be substituted with other cyclic amines such as piperidine, morpholine, or azetidine (B1206935) to explore different steric volumes and basicities.

Topology-Based Hopping: More drastic changes involve replacing the entire molecular backbone with a completely novel chemotype that positions the key interacting groups (the acidic function and the basic nitrogen) in a similar spatial arrangement. nih.govresearchgate.net This can lead to the discovery of compounds with entirely new intellectual property and potentially superior drug-like properties. bhsai.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of newly designed molecules and in understanding the physicochemical properties that govern their potency.

Statistical and Machine Learning Approaches in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov In recent years, the integration of statistical and machine learning (ML) techniques has significantly enhanced the predictive power and applicability of QSAR models, a field sometimes referred to as 'deep QSAR'. nih.gov

For derivatives of this compound, a QSAR study would involve compiling a dataset of analogues with experimentally determined biological activities (e.g., inhibitory concentrations). For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (LogP), molar refractivity, and electronic properties.

Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation that links these descriptors to the activity. nih.gov The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²), which indicates the proportion of variance in the activity explained by the model, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. nih.gov A Q² value greater than 0.5 is generally considered indicative of a reasonably predictive model. nih.gov

Machine learning algorithms, such as support vector machines (SVM), random forests, and deep neural networks (DNNs), offer more sophisticated methods for handling complex, non-linear relationships between molecular structure and activity. youtube.com These ML models can learn from large datasets of compounds and their associated biological data to make predictions for new, untested molecules. youtube.com The application of ML in QSAR can help identify the key molecular features that drive the desired biological effect, thereby guiding the synthesis of more potent and selective compounds. mdpi.com

Table 1: Hypothetical QSAR Model for this compound Derivatives

| Derivative | R1-Group | LogP | Molar Refractivity | Predicted pIC50 |

| 1 | H | 3.1 | 75.2 | 6.5 |

| 2 | 4-Cl | 3.8 | 80.1 | 7.1 |

| 3 | 4-F | 3.3 | 75.8 | 6.8 |

| 4 | 4-CH3 | 3.6 | 79.9 | 6.9 |

| Model Statistics | R² = 0.92 | Q² = 0.75 |

This table is illustrative and does not represent actual experimental data.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model defines the key steric and electronic features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov

This approach is particularly useful when the 3D structure of the target protein is unknown. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model represents the spatial arrangement of features that are believed to be responsible for the observed biological activity.

For derivatives of this compound, a pharmacophore model could be developed based on a series of known active analogues. The key features would likely include:

A hydrophobic feature corresponding to the pyrrolidine ring.

A hydrogen bond acceptor/donor from the carboxylic acid group on the benzoic acid ring.

An additional hydrophobic or aromatic feature from the benzoic acid ring itself.

A potential positive ionizable feature on the pyrrolidine nitrogen under physiological conditions.

Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially identifying new scaffolds with similar biological activity. nih.gov

Chemogenomics and Target Landscape Profiling of Derivatives

Chemogenomics aims to systematically study the effect of a library of small molecules on a wide range of biological targets. This approach provides a broad overview of a compound's bioactivity profile, including its primary target, selectivity, and potential off-target effects.

By screening a library of this compound derivatives against a panel of receptors, enzymes, and ion channels, a target landscape profile can be constructed. This profiling can reveal previously unknown targets for this chemical scaffold and highlight potential liabilities. For example, while a series of derivatives may be optimized for a primary target, chemogenomic screening could reveal interactions with other targets that might lead to undesirable side effects.

This data is invaluable for lead optimization, allowing chemists to modify the structure to enhance selectivity and reduce off-target activity. Understanding the broader target landscape helps in prioritizing compounds for further development and provides a more comprehensive picture of their pharmacological profile.

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening.

The process often begins with the design of a virtual library of analogues. Starting with the core scaffold of this compound, a combinatorial library can be generated by systematically modifying various parts of the molecule, such as the pyrrolidine ring, the propoxy linker, and the benzoic acid ring. mdpi.com

This virtual library can then be screened using methods like:

Pharmacophore-based screening : Filtering the library to find molecules that match a pre-defined pharmacophore model. mdpi.com

Molecular docking : Simulating the binding of each analogue into the active site of a target protein to predict its binding affinity and orientation. nih.gov

The output of a virtual screen is a ranked list of compounds based on their predicted fitness or binding energy. The top-ranking "hits" are then selected for chemical synthesis and experimental testing. This approach allows for the exploration of a vast chemical space and the prioritization of synthetic efforts on the most promising candidates. nih.govarxiv.org

Table 2: Illustrative Virtual Screening Results for Designed Analogues

| Analogue ID | R1-Substitution (Benzoic Ring) | R2-Substitution (Pyrrolidine Ring) | Predicted Docking Score (kcal/mol) | Pharmacophore Fit Score |

| VLA-001 | H | H | -7.5 | 0.85 |

| VLA-002 | 4-Chloro | H | -8.9 | 0.91 |

| VLA-003 | 4-Methoxy | H | -8.2 | 0.88 |

| VLA-004 | H | 3-Hydroxy | -8.1 | 0.93 |

| VLA-005 | 4-Chloro | 3-Hydroxy | -9.6 | 0.97 |

This table is illustrative and does not represent actual experimental data.

Applications in Chemical Biology Research

Utilization as Chemical Building Blocks in Multi-Step Organic Synthesis

In organic synthesis, chemical building blocks are molecules that serve as starting materials or intermediates for the construction of more complex molecular architectures. nih.gov The structure of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid, featuring a carboxylic acid, a tertiary amine within a pyrrolidine (B122466) ring, and an ether linkage to an aromatic ring, provides multiple reactive handles for chemical modification.